methanone CAS No. 13807-10-8](/img/structure/B2493296.png)

[4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone

Overview

Description

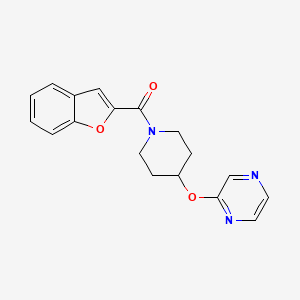

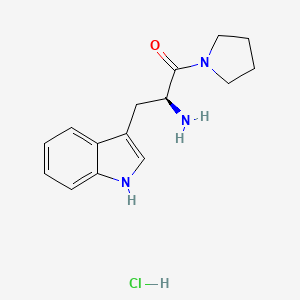

“4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone” is a novel compound that has been synthesized and characterized . It is a heterocyclic compound with promising biological activities . This compound is part of a class of organic compounds known as aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Synthesis Analysis

The compound was synthesized by adding 1 aryl-3-(N-nitroamidino)thiourea (1 mmol) in DMF (2 mL) and 2-bromoacetylthiophene (0.254 g, 1 mmol) in DMF(2 mL) . The yield was 69% and the melting point was 144—146 °C .Molecular Structure Analysis

The structural optimization and the interpretation of theoretical vibrational spectra were made by the density functional theory calculation using Becke’s three-parameter exchange functional in combination with the Lee–Yang–Parr correlation Gaussian 09 program package with the standard 6-311G basis software set . The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound were investigated using the density functional theory calculation .Chemical Reactions Analysis

Structural changes in the molecule due to the substitution of the electron withdrawing group were analyzed . The thermodynamic stability in the ground state and reactivity of the compounds in the excited state were explained by the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.35 . Its empirical formula is C16H12FN3OS .Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized using various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . The structural optimization and interpretation of theoretical vibrational spectra are made by the density functional theory calculation .

Density Functional Theory Studies

The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound are investigated using the density functional theory calculation . Structural changes in the molecule due to the substitution of the electron withdrawing group are also analyzed .

Molecular Docking Studies

Molecular docking studies have been carried out to understand the antibacterial activity of the compound . This study aids in understanding the interaction of the compound with bacterial proteins, which can be useful in drug design.

HOMO-LUMO Energy Gap Analysis

The thermodynamic stability in the ground state and reactivity of the compounds in the excited state are explained by the HOMO–LUMO energy gap . This analysis is crucial in understanding the electronic properties of the compound.

Antibacterial Activity

The compound has shown potential antibacterial activity . This makes it a candidate for further studies in the development of new antibacterial drugs.

Drug Design

Due to the sudden spread of contagious diseases, it is an urge to scientists to design and find out new drug molecules . This compound, with its promising biological activities, could be a potential candidate for new drug design.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c17-15-14(13(20)11-7-3-1-4-8-11)21-16(19-15)18-12-9-5-2-6-10-12/h1-10H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXSIIEHFGLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328530 | |

| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone | |

CAS RN |

13807-10-8 | |

| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)